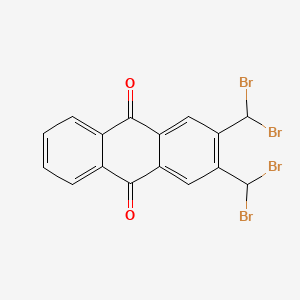

2,3-Bis(dibromomethyl)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Bis(dibromomethyl)anthracene-9,10-dione is a brominated derivative of anthracene-9,10-dione. It is a compound with the molecular formula C16H8Br4O2 and a molecular weight of 551.85 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dibromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out by treating anthracene-9,10-dione with bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,3-positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dibromomethyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the anthracene core .

Scientific Research Applications

2,3-Bis(dibromomethyl)anthracene-9,10-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and cytotoxic properties.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(dibromomethyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atoms play a crucial role in modulating the compound’s reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

- 2,3-Bis(methylamino)anthracene-9,10-dione

- 2,3-Bis(dimethylamino)anthracene-9,10-dione

- 2,3-Bis(bromomethyl)-1,4-dihydroxy-anthracene-9,10-dione

Uniqueness

The bromine atoms enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2,3-Bis(dibromomethyl)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities, particularly in the field of oncology. This article explores its synthesis, characterization, and biological activity, focusing on its potential as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of anthracene derivatives followed by oxidation to form the corresponding anthraquinone structure. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. The mechanisms of action often involve:

- DNA Intercalation : Anthraquinones can intercalate into DNA strands, leading to structural distortions that inhibit replication and transcription. This property has been linked to their cytotoxic effects against various cancer cell lines.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. For instance, studies indicate that derivatives targeting tumor-associated NADH oxidase (tNOX) can enhance apoptosis by modulating key cellular pathways .

In Vitro Studies

In vitro assessments using the NCI-60 cell line panel have provided insights into the cytotoxicity of this compound. Notably:

- Growth Inhibition : The compound exhibited significant growth inhibition across various cancer cell lines with IC50 values ranging from 32 to 50 μM after a 1-hour exposure .

- Colony Formation Assays : Further evaluations demonstrated complete inhibition of colony formation in bladder cancer cell lines at concentrations of 100 μM after a single hour of treatment .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of anthraquinone derivatives has revealed that modifications to the chemical structure can significantly influence their biological activity. For example:

- Lipophilicity : Increasing the lipophilicity of anthraquinone compounds through substituents has been linked to enhanced cytotoxicity against cancer cells. Compounds with naphthalene substituents have shown improved activity due to better membrane permeability .

- Side Chain Modifications : Variations in side chains can alter DNA binding affinity and cytotoxic effects. Compounds with longer alkyl chains generally exhibit superior activity due to increased hydrophobic interactions with cellular membranes .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Bladder Cancer :

- Oral Cancer :

Properties

CAS No. |

63859-33-6 |

|---|---|

Molecular Formula |

C16H8Br4O2 |

Molecular Weight |

551.8 g/mol |

IUPAC Name |

2,3-bis(dibromomethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C16H8Br4O2/c17-15(18)11-5-9-10(6-12(11)16(19)20)14(22)8-4-2-1-3-7(8)13(9)21/h1-6,15-16H |

InChI Key |

BDHAMRXASFYEKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(Br)Br)C(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.